molecular formula C12H14N2O4S B12549197 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane CAS No. 175222-94-3

7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B12549197
CAS No.: 175222-94-3
M. Wt: 282.32 g/mol
InChI Key: MLCZBZKQCWYXOE-UHFFFAOYSA-N
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Description

7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a nitrobenzene sulfonyl group and an azabicyclo heptane structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) or gold (I), which facilitate the formation of the bicyclic structure . The reaction conditions often include mild temperatures and the use of specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and nitro groups.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its functional groups. The nitrobenzene sulfonyl group can participate in various chemical reactions, while the azabicyclo heptane structure provides a rigid framework that influences the compound’s reactivity. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both the nitrobenzene sulfonyl group and the azabicyclo heptane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

175222-94-3

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

7-(4-nitrophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H14N2O4S/c15-14(16)9-5-7-10(8-6-9)19(17,18)13-11-3-1-2-4-12(11)13/h5-8,11-12H,1-4H2

InChI Key

MLCZBZKQCWYXOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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